molecular formula C33H63N5O8S B14776108 O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA

O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA

Cat. No.: B14776108
M. Wt: 689.9 g/mol
InChI Key: QHGWMUWTURKJLL-WDWXQTNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA: is a novel biotin derivative that incorporates a hydrophilic 20-atom polyethylene glycol (PEG) spacer between the peptide and biotin. This design significantly improves the solubility of the resultant peptide and reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in solid-phase peptide synthesis (SPPS), immediately prior to cleavage of the peptide from the resin . The reaction typically involves the use of N,N-Diisopropylethylamine (DIPEA) as a base to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA involves large-scale SPPS techniques, ensuring high purity and yield. The process is optimized to maintain the integrity of the PEG spacer and the biotin moiety, ensuring the final product’s efficacy and stability .

Chemical Reactions Analysis

Types of Reactions:

    Biotinylation: The primary reaction involving O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA is biotinylation, where it reacts with peptides or proteins to attach the biotin moiety.

    Substitution Reactions: The compound can undergo substitution reactions where the PEG spacer can be modified or replaced with other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Biotinylated Peptides/Proteins: The major products are biotinylated peptides or proteins, which have enhanced solubility and biological activity due to the PEG spacer.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Used in SPPS to improve the solubility and biological activity of peptides.

    Bioconjugation: Facilitates the attachment of biotin to various molecules, aiding in the study of molecular interactions.

Biology:

    Protein Labeling: Used to label proteins with biotin for detection and purification purposes.

    Cell Imaging: Enhances the visualization of cellular components by attaching biotin to specific biomolecules.

Medicine:

    Drug Delivery: The PEG spacer improves the pharmacokinetics of biotinylated drugs, enhancing their efficacy and reducing side effects.

    Diagnostics: Used in diagnostic assays to detect specific biomolecules with high sensitivity.

Industry:

Mechanism of Action

Mechanism: The compound exerts its effects by facilitating the attachment of biotin to peptides or proteins. The PEG spacer reduces steric hindrance, allowing better interaction with avidin or streptavidin, which are commonly used in biotin-binding assays.

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • N-Biotinyl-NH-(PEG)11-COOH
  • Fmoc-N-amido-dPEG8-acid
  • Fmoc-Lys(biotin)-OH
  • Fmoc-Glu(biotinyl-PEG)-OH

Uniqueness: O-(N-Biotiny-NH-(PEG)2-COOH.DIPEA stands out due to its 20-atom PEG spacer, which significantly enhances the solubility and reduces steric hindrance compared to other biotin derivatives. This results in better biological activity and more efficient biotinylation .

Properties

Molecular Formula

C33H63N5O8S

Molecular Weight

689.9 g/mol

IUPAC Name

5-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine

InChI

InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20?,24-;/m1./s1

InChI Key

QHGWMUWTURKJLL-WDWXQTNFSA-N

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@@H]2[C@H](C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.